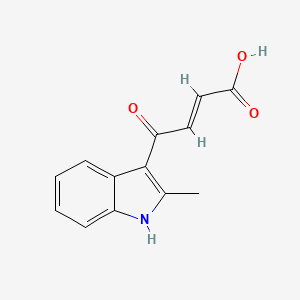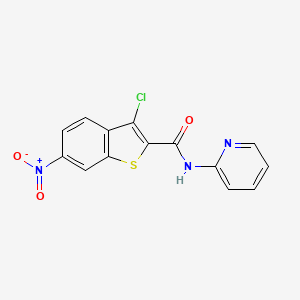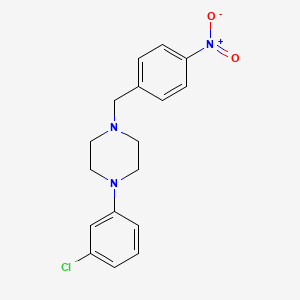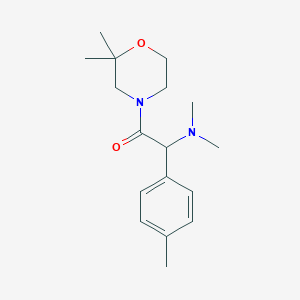
4-(2-methyl-1H-indol-3-yl)-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(2-methyl-1H-indol-3-yl)-4-oxo-2-butenoic acid derivatives involves various chemical strategies, including the aldol-condensation of glyoxylic acid with methyl ketone derivatives, leading to 4-oxo-2-butenoic acids as intermediates. These methods offer moderate to excellent yields across a range of substrates, showcasing the versatility and efficiency of these synthetic routes (Uguen et al., 2021). Moreover, the asymmetric Friedel-Crafts alkylation of indoles with methyl (E)-2-oxo-4-aryl-3-butenoates has been efficiently catalyzed, producing substituted 4-(indol-3-yl)-2-oxo-4-arylbutyric acid methyl esters with high yields and enantioselectivity, demonstrating the synthetic versatility in accessing these compounds (Desimoni et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indoles, has been elucidated through crystallographic studies. These investigations provide insights into the conformational preferences and intermolecular interactions, which are crucial for understanding the structural characteristics of 4-(2-methyl-1H-indol-3-yl)-4-oxo-2-butenoic acid derivatives (Yamuna et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of 4-oxo-2-butenoic acid derivatives showcases their potential as biologically active species and versatile intermediates for further derivatization. Their reactivity under various conditions, including Michael reaction conditions, highlights the diverse chemical transformations that these compounds can undergo, leading to a wide range of products with potential biological activities (Wasfy et al., 2002).
Physical Properties Analysis
The synthesis and structural characterization of these compounds, including the determination of their crystal structures, provide valuable information about their physical properties. These studies help in understanding the solid-state arrangements and molecular conformations, which are essential for predicting the compound's behavior in different environments (Cole et al., 2019).
Chemical Properties Analysis
The chemical properties of 4-(2-methyl-1H-indol-3-yl)-4-oxo-2-butenoic acid derivatives are influenced by their structural features, such as the presence of the indole ring and the 4-oxo-2-butenoic acid moiety. These features contribute to the compound's reactivity and interactions with biological targets, highlighting the importance of detailed chemical studies to fully understand their potential applications and interactions (Kumazawa et al., 1995).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-4-(2-methyl-1H-indol-3-yl)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-13(11(15)6-7-12(16)17)9-4-2-3-5-10(9)14-8/h2-7,14H,1H3,(H,16,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWGHELRHJYDGJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-methyl-1H-indol-3-yl)-4-oxobut-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5618079.png)
![4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5618085.png)
![N,N'-[2-(trifluoromethyl)-1,4-phenylene]diacetamide](/img/structure/B5618088.png)

![2-(2-furyl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-oxoacetamide](/img/structure/B5618105.png)

amino]acetic acid](/img/structure/B5618131.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5618141.png)
![N-[3-(2-furyl)propyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5618142.png)
![2-acetyl-8-(3-furylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5618155.png)
![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5618160.png)
![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethanamine](/img/structure/B5618162.png)
![(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5618164.png)